

3,5-Dibromo-2-fluoropyridine physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105

[Get Quote](#)

Technical Guide: Physical Properties of 3,5-Dibromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **3,5-Dibromo-2-fluoropyridine**, specifically its melting and boiling points. While specific experimentally determined values for this compound are not readily available in public literature, this document details the standard laboratory protocols for their determination.

Physical Property Data

The precise melting and boiling points of **3,5-Dibromo-2-fluoropyridine** are crucial for its application in research and drug development, influencing purification methods, reaction conditions, and formulation strategies. The table below summarizes its key physical properties.

Property	Value	Units	Method
Melting Point	To Be Determined (TBD)	°C	Capillary Method
Boiling Point	To Be Determined (TBD)	°C	Distillation

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds like **3,5-Dibromo-2-fluoropyridine**.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this typically occurs over a narrow range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range. The capillary method is a common and accurate technique for this measurement.[\[1\]](#)

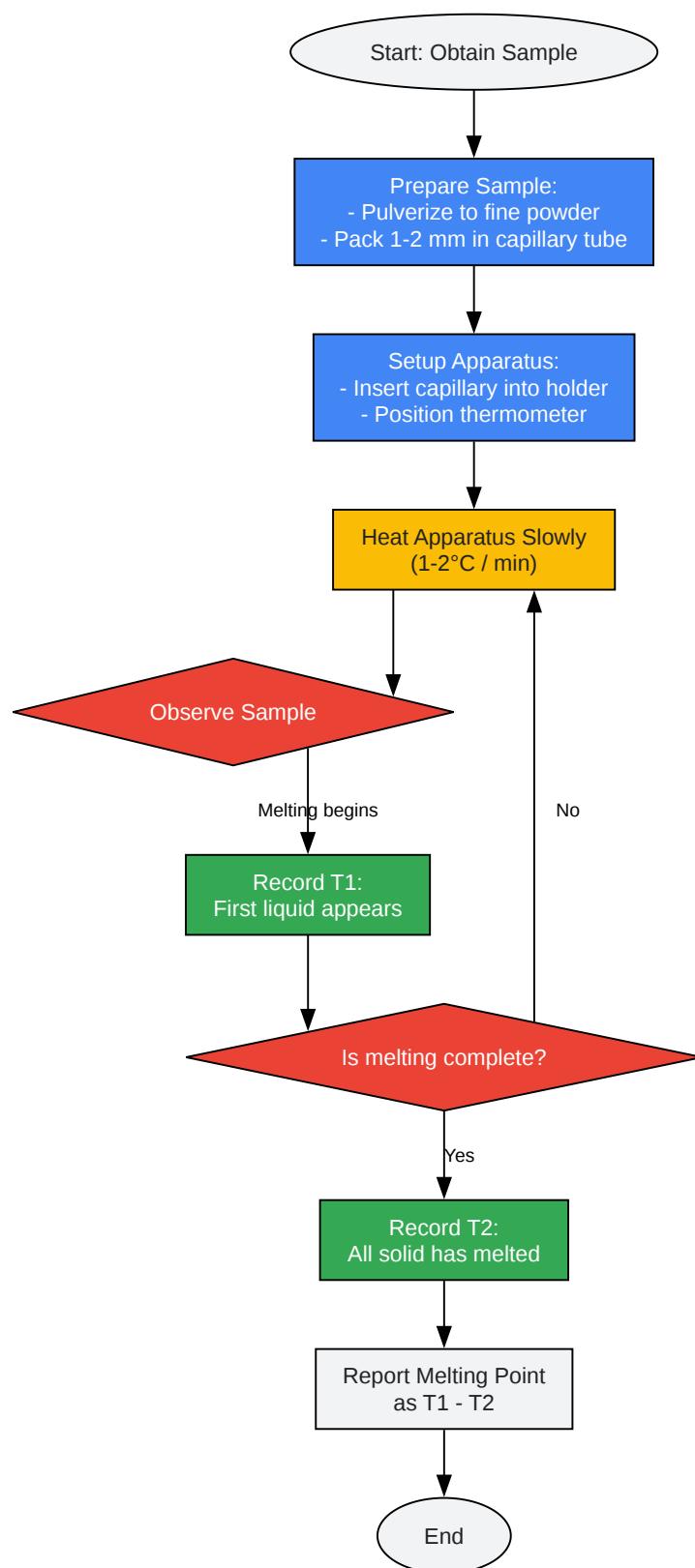
Protocol:

- Sample Preparation:
 - Ensure the **3,5-Dibromo-2-fluoropyridine** sample is crystalline and dry. If necessary, pulverize a small amount into a fine powder.
 - Take a capillary tube, sealed at one end, and tap the open end into the powdered sample.
[\[1\]](#)[\[2\]](#)
 - Gently tap the bottom of the tube on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
[\[1\]](#)[\[3\]](#)
- Apparatus Setup:
 - Insert the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar device).
[\[2\]](#)
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or oil bath.
[\[1\]](#)
- Measurement:
 - Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.

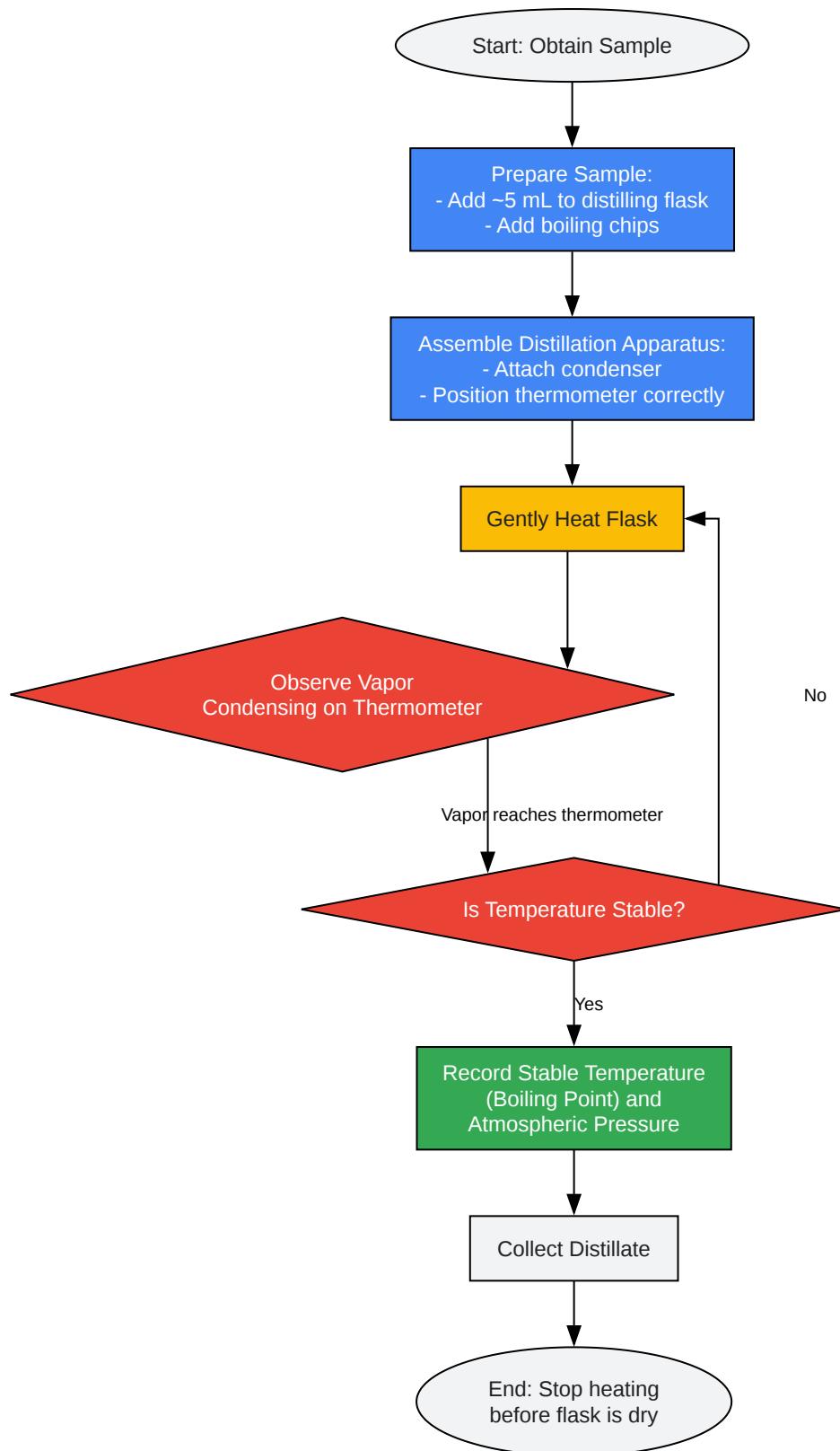
- Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[3][4] The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Distillation is a fundamental technique for both purifying liquids and determining their boiling points.[5][6][7]


Protocol:

- Apparatus Setup:
 - Assemble a simple distillation apparatus as shown in the workflow diagram below. This includes a distilling flask, a condenser, a receiving flask, and a thermometer.[6][8]
 - Place approximately 5 mL of **3,5-Dibromo-2-fluoropyridine** and a few boiling chips or a magnetic stir bar into the distilling flask to ensure smooth boiling.[6][8]
 - Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.[8]
- Measurement:
 - Begin gently heating the distilling flask using a heating mantle or sand bath.[6]
 - Observe the liquid as it begins to boil and the vapor rises. Note the condensation of the vapor on the thermometer bulb.[6]
 - The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. This stable temperature is the boiling point.[6][8]


- Record the stable temperature reading from the thermometer as the boiling point. Also, record the atmospheric pressure, as boiling points are pressure-dependent.[8]
- Continue distillation until a small amount of liquid remains in the distilling flask; never heat the flask to dryness.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3,5-Dibromo-2-fluoropyridine physical properties (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340105#3-5-dibromo-2-fluoropyridine-physical-properties-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com